methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate
Description
Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate is a pyrrolidine-based compound featuring a 5-oxopyrrolidine-2-carboxylate core substituted with a 4-bromophenyl group at the nitrogen atom and a methyl ester at the carboxylate position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Properties
CAS No. |
1894165-76-4 |
|---|---|
Molecular Formula |
C12H12BrNO3 |
Molecular Weight |
298.13 g/mol |
IUPAC Name |
methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H12BrNO3/c1-17-12(16)10-6-7-11(15)14(10)9-4-2-8(13)3-5-9/h2-5,10H,6-7H2,1H3 |
InChI Key |
DWLDCVYQJAFWQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=O)N1C2=CC=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with an appropriate pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Research
Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate has been studied for its potential to enhance the efficacy of anticancer drugs. Research indicates that this compound can inhibit NMDA receptor activation, which is implicated in cancer cell proliferation and survival mechanisms. Specifically, it has shown promise in augmenting the cytotoxic effects of sorafenib in hepatocellular carcinoma (HCC) models by modulating lipid signaling pathways and downregulating ABC transporter expression, which are crucial for drug resistance in cancer cells .
Key Findings :
- Inhibition of PGE2 Production : The compound significantly decreased extracellular PGE2 concentrations in HCC cells, suggesting its role in reducing pro-inflammatory pathways associated with cancer progression .
- Transporter Expression Modulation : It was found to affect the expression levels of various drug transporters, which are critical for the pharmacokinetics of anticancer therapies .
Neurological Studies
Due to its properties as an NMDA receptor antagonist, this compound has potential applications in neurological research. It is particularly relevant for studying peripheral NMDA receptors, which are involved in pain signaling and other neurological conditions without affecting central nervous system activity, thus minimizing adverse effects like psychosis .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Area Under Curve (AUC) | [Data not provided] |
| Maximum Concentration (Cmax) | [Data not provided] |
| Time to Cmax (tmax) | [Data not provided] |
| Elimination Half-Life (t½) | [Data not provided] |
Note: Specific pharmacokinetic data was not fully detailed in the available literature but can be inferred from related studies on NMDA antagonists.
Case Study 1: Enhancement of Sorafenib Efficacy
In a study involving murine models of HCC, this compound was administered alongside sorafenib. The results indicated a significant increase in sorafenib's cytotoxic effects due to the compound's ability to inhibit lipid signaling pathways and modulate transporter expressions. This suggests a promising avenue for combination therapies in treating resistant cancer types .
Case Study 2: Role in Pain Management
Given its selective action on peripheral NMDA receptors, this compound could be beneficial in chronic pain management without central side effects. Preliminary studies indicate that it may reduce pain signaling pathways while maintaining normal cognitive function .
Mechanism of Action
The mechanism by which methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and pyrrolidine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: The 4-bromophenyl group in the target compound increases steric bulk and electron-withdrawing effects compared to smaller substituents like the furan-2-yl group in compound 4 (). This may enhance binding to hydrophobic pockets in enzymes or receptors . Ester vs.
- Biological Activity: Antimicrobial activity is observed in phenanthrene-substituted analogs (), whereas furan-containing derivatives show cytoprotective effects (). This suggests that aryl substituents dictate target specificity.
Biological Activity
Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the class of 5-oxopyrrolidine derivatives, which have been shown to exhibit a range of biological activities. The presence of the 4-bromophenyl group is particularly noteworthy as it influences the compound's reactivity and biological interactions.
Anticancer Activity
Research indicates that 5-oxopyrrolidine derivatives exhibit structure-dependent anticancer activity. In vitro studies using A549 human lung adenocarcinoma cells demonstrated that various substitutions on the pyrrolidine ring significantly affect cytotoxicity. For instance, compounds with 4-bromophenyl substitutions reduced A549 cell viability to approximately 61% at a concentration of 100 µM after 24 hours of exposure, indicating potent anticancer properties .
Table 1: Anticancer Activity of this compound
| Compound | Viability (%) | Concentration (µM) | Cell Line |
|---|---|---|---|
| This compound | 61 | 100 | A549 (Lung) |
| Cisplatin | 34 | 100 | A549 (Lung) |
| Control | 100 | - | A549 (Lung) |
The compound's mechanism of action appears to involve induction of apoptosis in cancer cells while exhibiting less toxicity towards non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against multidrug-resistant strains. Studies have shown that this compound exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus, which is notable for its resistance to conventional antibiotics .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | <32 µg/mL | Effective |
| Escherichia coli | >128 µg/mL | No significant activity |
| Klebsiella pneumoniae | <16 µg/mL | Effective |
Case Studies
A study focusing on the synthesis and evaluation of various derivatives highlighted that compounds containing the 4-bromophenyl group exhibited enhanced biological activity compared to their unsubstituted counterparts. Specifically, one derivative reduced A549 viability significantly more than others tested, suggesting that the bromine substitution plays a critical role in enhancing the compound's efficacy .
Q & A
Q. What synthetic routes are commonly employed to prepare methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate?
The synthesis typically involves multi-step organic reactions. For example, a cyclocondensation reaction between a substituted aldehyde and a β-ketoester derivative, followed by bromophenyl group introduction via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Reaction conditions (e.g., solvent, temperature, catalyst) are critical for yield optimization, as seen in analogous pyrrolidine derivatives synthesized using Pd-catalyzed cross-coupling reactions . Purification often employs column chromatography or recrystallization.
Q. How is the structural confirmation of this compound achieved in academic research?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated for related pyrrolidine derivatives . Complementary techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- IR spectroscopy : Identification of carbonyl (C=O) and ester (C-O) functional groups.
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification .
Q. What are the key challenges in scaling up the synthesis of this compound?
Challenges include maintaining regioselectivity during bromophenyl incorporation and minimizing side reactions (e.g., ester hydrolysis). Reaction scalability often requires solvent optimization (e.g., switching from THF to DMF) and catalyst recycling, as observed in analogous heterocyclic syntheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay protocols (e.g., cell line specificity, concentration ranges). To address this:
- Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Ensure compound purity (>95% by HPLC) and stability under assay conditions, as emphasized in studies of structurally similar bioactive pyrrolidines .
- Perform dose-response curves and statistical validation (e.g., IC comparisons) .
Q. What mechanistic insights exist for the reactivity of the pyrrolidinone ring in this compound?
The 5-oxopyrrolidine core undergoes ring-opening reactions under basic or acidic conditions, forming intermediates for further functionalization. For example, nucleophilic attack at the carbonyl carbon can lead to amide or ester derivatives, as seen in studies of analogous lactams . Computational studies (DFT) can predict reactive sites and regioselectivity .
Q. How does the 4-bromophenyl substituent influence the compound’s physicochemical properties?
The bromine atom enhances lipophilicity (logP) and may improve membrane permeability, as observed in SAR studies of brominated heterocycles. However, it also increases molecular weight, potentially affecting solubility. These properties are critical for pharmacokinetic profiling in drug discovery .
Q. What strategies are used to optimize reaction yields in multi-step syntheses of this compound?
Yield optimization involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
